4-Cyclopropylmethoxy-2-fluorobenzaldehyde
Description
4-Cyclopropylmethoxy-2-fluorobenzaldehyde (CAS: 883525-65-3; MFCD06246759) is a substituted benzaldehyde derivative featuring a cyclopropylmethoxy group at the para position (C4) and a fluorine atom at the ortho position (C2) on the aromatic ring. Its molecular formula is C₁₁H₁₁FO₂, with a molecular weight of 194.21 g/mol . The compound is commercially available at a purity of 95% and is utilized in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the unique electronic and steric properties imparted by its substituents.
The cyclopropylmethoxy group introduces significant steric bulk and ring strain, which may enhance reactivity in certain transformations compared to linear alkoxy substituents. The fluorine atom, a strong electron-withdrawing group, modulates the electronic environment of the aromatic ring, influencing regioselectivity in subsequent reactions.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-11-5-10(4-3-9(11)6-13)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLXNNNTWZMHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylmethoxy-2-fluorobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and cyclopropylmethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water. A suitable base, such as potassium carbonate, is used to deprotonate the alcohol group of cyclopropylmethanol.
Formation of the Ether Bond: The deprotonated cyclopropylmethanol is then reacted with 4-fluorobenzaldehyde in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide, to form the desired ether bond.
Purification: The crude product is purified using column chromatography to obtain pure 4-Cyclopropylmethoxy-2-fluorobenzaldehyde.
Industrial Production Methods
In an industrial setting, the production of 4-Cyclopropylmethoxy-2-fluorobenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylmethoxy-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-Cyclopropylmethoxy-2-fluorobenzoic acid.
Reduction: 4-Cyclopropylmethoxy-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropylmethoxy-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of fluorinated compounds with biological systems.
Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropylmethoxy-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 4-cyclopropylmethoxy-2-fluorobenzaldehyde and its analogues:
Key Observations:
Positional Isomerism: The target compound and its cyclopropylmethoxy-fluoro isomers (e.g., QD-0507, OT-2640) share identical molecular formulas but differ in substituent positions.
Substituent Effects :
- Cyclopropylmethoxy vs. Methoxy : The cyclopropylmethoxy group in the target compound is bulkier than the methoxy group in 4-chloro-2-fluoro-3-methoxybenzaldehyde, likely increasing lipophilicity and steric hindrance in reactions.
- Chlorine vs. Cyclopropylmethoxy : The chloro substituent in 4-chloro-2-fluoro-3-methoxybenzaldehyde (C₈H₆ClFO₂) is a stronger leaving group, making it more reactive in nucleophilic substitutions compared to the ether-linked cyclopropylmethoxy group .
Biological Activity
4-Cyclopropylmethoxy-2-fluorobenzaldehyde (CAS No. 883525-65-3) is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a cyclopropylmethoxy group and a fluorine atom, which may influence its pharmacological properties. This article reviews the biological activity of 4-Cyclopropylmethoxy-2-fluorobenzaldehyde, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
4-Cyclopropylmethoxy-2-fluorobenzaldehyde exhibits several biochemical properties that may contribute to its biological activity:
- Antimicrobial Activity: Preliminary studies indicate that derivatives of fluorinated benzaldehydes can exhibit antimicrobial properties by disrupting bacterial DNA integrity.
- Cytotoxicity: Some related compounds have shown antiproliferative effects against various cancer cell lines, indicating that 4-Cyclopropylmethoxy-2-fluorobenzaldehyde may also possess anticancer potential .
Research Findings
Recent research has explored the biological implications of structurally similar compounds. For instance:
- Antiproliferative Studies: A study highlighted that certain thiazolidine derivatives exhibited effective antiproliferative activity against multiple cancer cell lines including MDA-MB-231 and HT29 . This suggests that 4-Cyclopropylmethoxy-2-fluorobenzaldehyde could be further investigated for similar effects.
- Pharmacokinetics: Understanding the pharmacokinetics of related compounds indicates that modifications in structure, such as the introduction of fluorine or cyclopropyl groups, can significantly alter absorption, distribution, metabolism, and excretion profiles.
Case Studies
While direct case studies on 4-Cyclopropylmethoxy-2-fluorobenzaldehyde are scarce, analogous compounds provide insights into potential applications:
- Antiviral Activity: A study on pyridine derivatives indicated their efficacy in inhibiting viral replication by targeting ZFPs. This mechanism could be relevant for 4-Cyclopropylmethoxy-2-fluorobenzaldehyde if it shares similar binding characteristics.
- Cancer Research: Research on fluorinated aromatic aldehydes has shown promise in treating various cancers by inducing apoptosis in tumor cells. Further investigation into 4-Cyclopropylmethoxy-2-fluorobenzaldehyde could elucidate its role in cancer therapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
